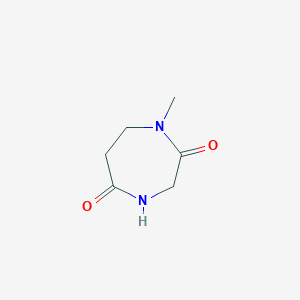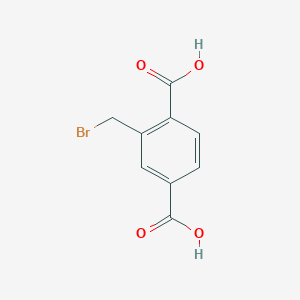
n,n-Dibenzylmethacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzylmethacrylamide is an organic compound that belongs to the class of methacrylamides It is characterized by the presence of two benzyl groups attached to the nitrogen atom of the methacrylamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dibenzylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Methacryloyl chloride} + \text{Dibenzylamine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibenzylmethacrylamide undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the methacrylamide can be reduced to form the corresponding amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,N-Dibenzylmethacrylamine.
Substitution: Various benzyl-substituted derivatives.
Applications De Recherche Scientifique
N,N-Dibenzylmethacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a building block in the design of biomaterials and drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functionalities.
Mécanisme D'action
N,N-Dibenzylmethacrylamide can be compared with other methacrylamide derivatives such as N,N-dimethylmethacrylamide and N,N-diethylmethacrylamide. While these compounds share a similar core structure, the presence of different substituents on the nitrogen atom imparts unique properties to each compound. This compound is distinguished by its benzyl groups, which confer enhanced hydrophobicity and potential for specific interactions with aromatic systems.
Comparaison Avec Des Composés Similaires
- N,N-Dimethylmethacrylamide
- N,N-Diethylmethacrylamide
- N,N-Dibenzylacrylamide
Propriétés
Formule moléculaire |
C18H19NO |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H19NO/c1-15(2)18(20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,1,13-14H2,2H3 |
Clé InChI |
CRNGAKQBKWKJRM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

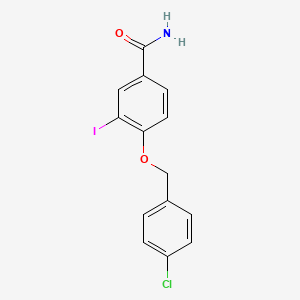
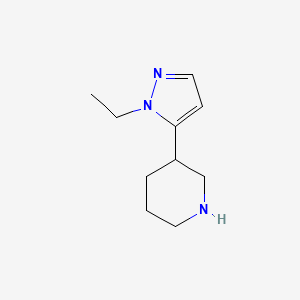

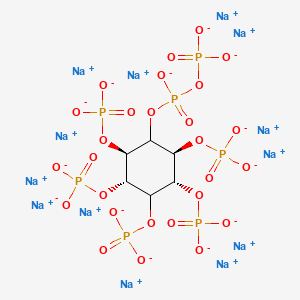
![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)

